molecular formula C10H18O B15362053 4,4-Dimethyl-1-vinylcyclohexanol

4,4-Dimethyl-1-vinylcyclohexanol

Cat. No.: B15362053
M. Wt: 154.25 g/mol
InChI Key: XGKFCLKEGCJWSW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-vinylcyclohexanol is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanol, featuring a vinyl group at the first position and two methyl groups at the fourth position of the cyclohexanol ring. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-vinylcyclohexanol can be synthesized through several methods, including the following:

  • Hydroboration-Oxidation: This method involves the hydroboration of 4,4-dimethyl-1-vinylcyclohexene followed by oxidation to yield the desired compound.

  • Hydrogenation: Another approach is the hydrogenation of 4,4-dimethyl-1-vinylcyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-vinylcyclohexanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4,4-dimethyl-1-vinylcyclohexanone.

  • Reduction: Reduction reactions can convert the compound to 4,4-dimethyl-1-vinylcyclohexene.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

  • Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: 4,4-Dimethyl-1-vinylcyclohexanone

  • Reduction: 4,4-Dimethyl-1-vinylcyclohexene

  • Substitution: Ethers and esters of this compound

Scientific Research Applications

4,4-Dimethyl-1-vinylcyclohexanol has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

4,4-Dimethyl-1-vinylcyclohexanol is similar to other cyclohexanol derivatives, such as 4-vinylcyclohexanol and cyclohexanedimethanol. its unique structural features, such as the presence of the vinyl group and the two methyl groups, distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-Vinylcyclohexanol

  • Cyclohexanedimethanol

  • 4-Vinylcyclohexene

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethenyl-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-4-10(11)7-5-9(2,3)6-8-10/h4,11H,1,5-8H2,2-3H3

InChI Key

XGKFCLKEGCJWSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C=C)O)C

Origin of Product

United States

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